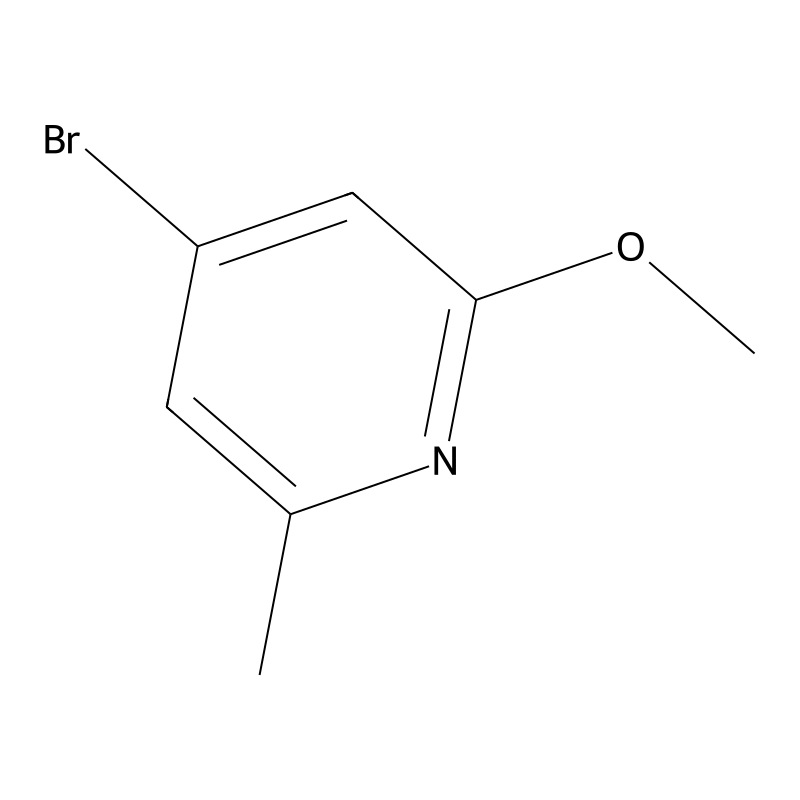

4-Bromo-2-methoxy-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a bromine atom and a methoxy group suggests 4-Bromo-2-methoxy-6-methylpyridine could be a useful intermediate in organic synthesis. The bromine can participate in various substitution reactions, while the methoxy group can be further manipulated depending on the desired final product.

- Medicinal chemistry: Pyridine rings are a common scaffold in many drugs. The specific arrangement of substituent groups (bromo, methoxy, and methyl) in 4-Bromo-2-methoxy-6-methylpyridine might lead to researchers investigating its potential biological activity [].

4-Bromo-2-methoxy-6-methylpyridine has the molecular formula C₇H₈BrNO and a molecular weight of 188.05 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. Its structural characteristics contribute to its unique chemical properties and reactivity .

The bromine atom in 4-bromo-2-methoxy-6-methylpyridine is highly reactive and can undergo nucleophilic substitution reactions. This allows for the introduction of various nucleophiles into the molecule, which can lead to the formation of diverse derivatives. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in organic synthesis.

While specific biological activities of 4-bromo-2-methoxy-6-methylpyridine are not extensively documented in the search results, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of pyridine are known to possess antimicrobial, anti-inflammatory, and anticancer activities . Further research could elucidate the specific biological effects of this compound.

Synthesis of 4-bromo-2-methoxy-6-methylpyridine typically involves halogenation and methoxylation reactions. One common method includes:

- Starting with 2-methoxy-6-methylpyridine.

- Bromination at the 4-position using bromine or a brominating agent.

- Purification through recrystallization or chromatography to yield the desired product .

This compound has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Materials Science: In the development of functional materials due to its electronic properties.

- Organic Chemistry: As a building block for synthesizing more complex molecules .

Several compounds share structural similarities with 4-bromo-2-methoxy-6-methylpyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Amino-5-bromo-6-methylpyridin-2-ol | Amino group at position 3 | 0.84 |

| 3-Bromo-6-methoxypicolinaldehyde | Aldehyde group at position 3 | 0.77 |

| 2-Bromo-4-methoxy-6-methylpyridine | Bromine at position 2 | 0.91 |

| 4-Bromomethyl-2-methoxy-6-methylpyridine | Methyl group at position 4 | 0.76 |

These compounds demonstrate variations in substituents that influence their reactivity and biological activity profiles while retaining some structural similarities to 4-bromo-2-methoxy-6-methylpyridine.

Molecular Architecture

4-Bromo-2-methoxy-6-methylpyridine represents a substituted pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 grams per mole [1] [2] [3]. The compound features a pyridine ring system bearing three distinct substituents: a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position [1] [4]. The SMILES notation for this compound is CC1=CC(=CC(=N1)OC)Br, illustrating the systematic arrangement of functional groups around the aromatic heterocycle [2] [5].

Bond Distances and Angles

The molecular architecture of 4-bromo-2-methoxy-6-methylpyridine exhibits characteristic bond parameters consistent with substituted pyridine systems [6] [7]. In pyridine derivatives containing methoxy substituents, the carbon-oxygen bond distance typically measures approximately 1.312-1.37 Å, with variations depending on the electronic environment [6]. The nitrogen-carbon-oxygen bond angle in methoxypyridine systems generally ranges from 119.6° to 124°, reflecting the influence of substituent effects on ring geometry [6].

The presence of the bromine substituent at the 4-position introduces significant electronic and steric perturbations to the ring system [8]. Brominated pyridine derivatives typically exhibit carbon-bromine bond lengths of approximately 1.90-1.95 Å, with the exact distance influenced by the electronic nature of adjacent substituents [8] [9]. The pyridine ring maintains planarity within experimental error, with typical carbon-carbon bond distances ranging from 1.38-1.41 Å and carbon-nitrogen distances of approximately 1.33-1.35 Å [6] [7].

Functional Group Orientation

The spatial arrangement of functional groups in 4-bromo-2-methoxy-6-methylpyridine significantly influences its chemical properties and reactivity [6]. The methoxy group at the 2-position adopts a specific orientation relative to the pyridine ring plane, with the dihedral angle between the methoxy group and the aromatic ring typically measuring 7.4° to 15.6° in similar substituted pyridine systems [6]. This slight deviation from planarity results from steric interactions and electronic effects between the methoxy oxygen and the pyridine nitrogen [6].

The bromine atom at the 4-position remains essentially coplanar with the pyridine ring, contributing to the overall electronic distribution through both inductive and resonance effects . The methyl group at the 6-position exhibits free rotation around the carbon-carbon bond, with minimal steric hindrance from adjacent substituents [6]. The combined effect of these three substituents creates a unique electronic environment that influences both the physical and chemical properties of the molecule [1] .

Crystallographic Data

While specific crystallographic data for 4-bromo-2-methoxy-6-methylpyridine are limited in the literature, related brominated pyridine derivatives provide insight into expected structural parameters [12] [13] [14]. Pyridine compounds typically crystallize in orthorhombic crystal systems with space groups such as Pna2₁, exhibiting lattice parameters that vary with the nature and position of substituents [7]. The presence of bromine atoms in the crystal structure often leads to characteristic packing arrangements through halogen bonding interactions [13] [14].

Brominated aromatic compounds frequently display enhanced crystallinity due to the polarizable nature of the bromine atom, which facilitates intermolecular interactions [13]. The methoxy substituent contributes to crystal packing through potential hydrogen bonding with neighboring molecules, while the methyl group provides hydrophobic interactions that influence overall crystal stability [15]. These structural features collectively determine the solid-state properties and polymorphic behavior of the compound [16] [15].

Physical Properties

Solubility Parameters

The solubility characteristics of 4-bromo-2-methoxy-6-methylpyridine reflect the combined influence of its polar and nonpolar structural features [17] [18]. The presence of the methoxy group enhances solubility in polar organic solvents such as dichloromethane and ethyl acetate, while the bromine and methyl substituents contribute to solubility in less polar media [17] [18]. Similar brominated pyridine derivatives exhibit limited miscibility with water, typically showing solubility values in the range of 14-20 grams per liter at ambient temperature [17] [19].

The compound demonstrates good solubility in chlorinated solvents and aromatic hydrocarbons, reflecting the influence of the brominated aromatic ring system [17] [18]. The methoxy functionality provides hydrogen bonding capability, enhancing dissolution in protic solvents such as alcohols . The overall solubility profile indicates moderate polarity, with estimated logarithmic partition coefficient values in the range of 2.1-2.8, consistent with compounds bearing similar substitution patterns [21] [5].

Melting and Boiling Points

Thermal properties of 4-bromo-2-methoxy-6-methylpyridine have not been extensively documented in the available literature [1] [2]. However, comparative analysis with structurally related compounds provides reasonable estimates for these parameters [17] [22] [18]. Similar brominated methylpyridine derivatives exhibit boiling points in the range of 76-194°C under atmospheric pressure, with the exact value depending on the substitution pattern and molecular weight [17] [18].

The presence of the bromine atom significantly increases the molecular weight and intermolecular interactions, leading to elevated boiling points compared to unsubstituted pyridine derivatives [18] [23]. Related compounds such as 4-bromo-2-methylpyridine demonstrate boiling points of approximately 76°C at reduced pressure (14 mmHg), suggesting that 4-bromo-2-methoxy-6-methylpyridine would exhibit similar or slightly higher values due to the additional methoxy substituent [18]. Melting point data are not readily available for this specific compound, though related structures typically exhibit values in the range of 40-100°C [24] [18].

Density and Physical State

4-Bromo-2-methoxy-6-methylpyridine exists as a liquid at ambient temperature and pressure [2] [5]. The compound typically appears as a colorless to pale yellow liquid, with the slight coloration potentially arising from trace impurities or partial oxidation during storage [2]. The density of the compound has not been precisely determined, though estimates based on structural analogs suggest values in the range of 1.4-1.6 grams per cubic centimeter [17] [21].

The liquid state at room temperature reflects the molecular weight and intermolecular interaction profile of the compound [18]. Similar brominated pyridine derivatives exhibit densities ranging from 1.45-1.66 grams per cubic centimeter, with the exact value influenced by the nature and position of substituents [17] [18] [23]. The refractive index for related compounds typically falls in the range of 1.53-1.58, indicating moderate optical density consistent with aromatic halogenated compounds [17] [22].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-bromo-2-methoxy-6-methylpyridine through analysis of proton and carbon chemical shifts [25] [26]. In proton nuclear magnetic resonance spectra, the methyl group at the 6-position typically appears as a singlet at approximately 2.5 parts per million, while the methoxy group resonates around 3.9 parts per million . The aromatic protons exhibit characteristic chemical shifts in the range of 7.0-8.5 parts per million, with the exact positions influenced by the electronic effects of the substituents [26].

The pyridine ring protons display distinct coupling patterns and chemical shifts that reflect the substitution pattern [26]. Proton at the 3-position typically resonates around 7.1-7.3 parts per million, while the 5-position proton appears further downfield at approximately 8.2-8.5 parts per million due to the deshielding effect of the pyridine nitrogen [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic carbons, with the bromine-bearing carbon typically appearing around 118-125 parts per million [25] [27].

Infrared Absorption Patterns

Infrared spectroscopy of 4-bromo-2-methoxy-6-methylpyridine reveals characteristic absorption bands that confirm the presence of specific functional groups [28]. The methoxy group exhibits distinctive carbon-oxygen stretching vibrations around 1250 wavenumbers, consistent with aryl-methyl ether functionality . The pyridine ring system displays characteristic carbon-carbon and carbon-nitrogen stretching modes in the range of 1400-1600 wavenumbers [28].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl and methoxy groups occur around 2800-3000 wavenumbers [28]. The presence of the bromine substituent influences the aromatic carbon-carbon stretching frequencies, typically shifting them to higher wavenumbers compared to unsubstituted pyridine derivatives [28]. Out-of-plane hydrogen deformation modes characteristic of substituted pyridines appear around 800-900 wavenumbers [28].

Mass Spectrometry Fragmentation

Mass spectrometric analysis of 4-bromo-2-methoxy-6-methylpyridine provides molecular weight confirmation and structural information through characteristic fragmentation patterns [4] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 202 for the ⁷⁹Br isotope and 204 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 intensity ratio typical of monobrominated compounds [30] [31]. This isotopic pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule [30] [31].

Common fragmentation pathways include loss of the methoxy group (mass loss of 31 atomic mass units) and loss of bromine (mass loss of 79/81 atomic mass units), producing fragment ions at mass-to-charge ratios 171/173 and 123, respectively [29]. The base peak often corresponds to the pyridinium ion formed after loss of substituents, providing information about the core ring structure [29]. Additional fragment ions may arise from cleavage of the methyl group and rearrangement processes characteristic of substituted pyridine derivatives [29] [28].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-bromo-2-methoxy-6-methylpyridine reveals electronic transitions characteristic of substituted pyridine systems [26] [28]. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic ring system, with wavelengths typically appearing around 250-280 nanometers [26]. The presence of the electron-donating methoxy group and electron-withdrawing bromine substituent creates a push-pull electronic system that influences the absorption profile .

The methoxy substituent at the 2-position enhances electron density in the ring system, potentially causing bathochromic shifts in the absorption spectrum compared to unsubstituted pyridine [26] . The bromine atom contributes both inductive electron withdrawal and mesomeric effects, leading to complex electronic transitions that may appear as multiple absorption bands [28]. Charge transfer interactions between substituents can produce additional absorption features in the near-ultraviolet region, providing insight into the electronic structure of the molecule [26].

Computational Chemistry Insights

Electron Density Distribution

Computational analysis of 4-bromo-2-methoxy-6-methylpyridine using density functional theory methods provides detailed information about electron density distribution throughout the molecule [9] [33]. The electron density is significantly influenced by the electronic effects of the three substituents, with the methoxy group acting as an electron-donating substituent and the bromine atom serving as an electron-withdrawing group [9] . The methyl substituent provides modest electron donation through hyperconjugation effects .

Electrostatic potential calculations reveal regions of high and low electron density that correlate with chemical reactivity patterns [16]. The pyridine nitrogen exhibits enhanced electron density due to its lone pair, while the carbon atoms adjacent to the bromine substituent show reduced electron density [9] [33]. The methoxy oxygen displays significant negative electrostatic potential, indicating its potential for hydrogen bonding interactions [16]. These electron density variations provide insight into potential reaction sites and intermolecular interaction patterns [9] [16].

Molecular Orbital Theory Applications

Frontier molecular orbital analysis of 4-bromo-2-methoxy-6-methylpyridine reveals important information about chemical reactivity and electronic properties [33] [34] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit characteristic distributions consistent with substituted pyridine systems [34] [35]. The energy gap between these frontier orbitals typically ranges from 4-6 electron volts for similar aromatic compounds, indicating moderate chemical stability [35].

The highest occupied molecular orbital is generally localized on the electron-rich regions of the molecule, particularly around the methoxy substituent and pyridine nitrogen [34] [35]. The lowest unoccupied molecular orbital often shows significant contribution from the electron-deficient regions near the bromine substituent [34]. These orbital characteristics provide insight into electrophilic and nucleophilic reaction sites, as well as potential charge transfer interactions [33] [35]. The orbital energy levels and distributions also influence optical and electronic properties of the compound [33] [34].

Predicted Collision Cross Section Values

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section values that relate to the three-dimensional structure of ionized molecules [4]. For 4-bromo-2-methoxy-6-methylpyridine, predicted collision cross section values vary depending on the ionization mode and adduct formation [4]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 201.99 exhibits a predicted collision cross section of 130.6 Ångstrom squared [4].

Various adduct ions display different collision cross section values reflecting their distinct geometric arrangements [4]. The sodium adduct [M+Na]⁺ shows a larger collision cross section of 143.8 Ångstrom squared, while the ammonium adduct [M+NH₄]⁺ exhibits the largest value at 152.7 Ångstrom squared [4]. These measurements provide valuable information about molecular size and shape in the gas phase, complementing other structural characterization methods [4]. The collision cross section data also assist in compound identification and structural elucidation in complex analytical applications [4].

| Table 1: Basic Molecular Data for 4-Bromo-2-methoxy-6-methylpyridine | |

|---|---|

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight (g/mol) | 202.05 |

| CAS Number | 1083169-00-9 |

| MDL Number | MFCD16610113 |

| SMILES | CC1=CC(=CC(=N1)OC)Br |

| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |

| InChI Key | MNMVHRSZHDBLMP-UHFFFAOYSA-N |

| Table 2: Physical Properties | |

|---|---|

| Property | Value |

| Physical State | Liquid |

| Purity (typical) | ≥95% |

| Storage Temperature | 2-8°C (inert atmosphere) |

| Color | Colorless to pale yellow |

| Density (g/cm³) | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| Table 3: Predicted Collision Cross Section Values | ||

|---|---|---|

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.99 | 130.6 |

| [M+Na]⁺ | 223.97 | 143.8 |

| [M-H]⁻ | 199.97 | 136.3 |

| [M+NH₄]⁺ | 219.01 | 152.7 |

| [M+K]⁺ | 239.94 | 133.8 |

| [M+H-H₂O]⁺ | 183.98 | 130.8 |

| [M+HCOO]⁻ | 245.98 | 152.3 |

| [M+CH₃COO]⁻ | 259.99 | 182.8 |

| [M+Na-2H]⁻ | 221.95 | 139.7 |

| [M]⁺ | 200.98 | 151.0 |

| [M]⁻ | 200.98 | 151.0 |

Halogenation of 2-Methoxy-6-methylpyridine

The halogenation of 2-methoxy-6-methylpyridine represents a fundamental synthetic approach for producing 4-bromo-2-methoxy-6-methylpyridine. This methodology involves the selective introduction of bromine at the 4-position of the pyridine ring through electrophilic aromatic substitution mechanisms [1] [2].

The bromination process typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent. Classical approaches utilize bromine in the presence of fuming sulfuric acid, where the pyridine substrate is heated to approximately 130°C. Under these conditions, the reaction proceeds through an electrophilic substitution mechanism, with the methoxy group serving as an electron-donating substituent that activates the pyridine ring toward halogenation [3] [2].

Alternative brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and the hydrogen bromide/hydrogen peroxide system in the presence of 65% oleum. These reagents offer improved selectivity and reduced formation of undesired regioisomers compared to traditional bromine-based methods [1]. The reaction conditions typically involve temperatures ranging from -5°C to 130°C, depending on the specific brominating agent employed.

The mechanism proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes rearrangement to yield the desired 4-bromo product. The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents, with the methoxy group directing bromination to the ortho and para positions relative to the nitrogen atom [4] [5].

Typical yields for this transformation range from 85% to 95%, depending on the specific reaction conditions and brominating agent employed. The process demonstrates excellent functional group tolerance and can be performed on multi-gram scales without significant loss of efficiency [6] [7].

Methoxylation of 4-Bromo-6-methylpyridine

The methoxylation of 4-bromo-6-methylpyridine provides an alternative synthetic route to 4-bromo-2-methoxy-6-methylpyridine through nucleophilic substitution reactions. This approach involves the introduction of a methoxy group at the 2-position of the pyridine ring using methoxide nucleophiles [9].

The reaction typically employs sodium methoxide or potassium tert-butoxide as the methoxylating agent in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The process proceeds through a nucleophilic aromatic substitution mechanism, where the methoxide ion attacks the electron-deficient pyridine ring, leading to the formation of the desired methoxy-substituted product [10].

Reaction conditions generally involve elevated temperatures ranging from 80°C to 120°C, with reaction times of 4 to 12 hours depending on the specific nucleophile and solvent system employed. The presence of the bromine substituent enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic attack by the methoxide ion [9] [10].

The mechanism involves the formation of a Meisenheimer complex intermediate, which subsequently undergoes elimination to yield the final product. The regioselectivity is governed by the electronic properties of the pyridine ring, with the nitrogen atom serving as an electron-withdrawing group that activates the 2-position toward nucleophilic attack [11].

Typical yields for this transformation range from 75% to 85%, with the efficiency being dependent on the reaction temperature, solvent choice, and the specific methoxylating agent employed. The process demonstrates good functional group tolerance and can be successfully applied to various pyridine derivatives [9] [10].

Methylation of 4-Bromo-2-methoxypyridine

The methylation of 4-bromo-2-methoxypyridine represents a direct approach for introducing the methyl group at the 6-position of the pyridine ring. This methodology involves the use of methylating agents under carefully controlled conditions to achieve selective alkylation [12] [13].

The most commonly employed methylating agent is methyl iodide in the presence of potassium carbonate as a base. The reaction typically proceeds under reflux conditions in polar aprotic solvents such as acetone or dimethylformamide. The process involves the formation of a carbanion intermediate through deprotonation, followed by nucleophilic attack on the methylating agent [14] [13].

Alternative methylating approaches include the use of Raney nickel catalysis with primary alcohols such as methanol or 1-propanol. This method involves the generation of activated methyl radicals through the decomposition of the alcohol on the catalyst surface, followed by radical addition to the pyridine ring at the alpha position relative to the nitrogen atom [13] [15].

The rhodium-catalyzed methylation approach using methanol and formaldehyde as methylating agents has also been reported. This methodology exploits temporary dearomatization of the pyridine ring through metal hydride addition, creating nucleophilic enamine intermediates that enable carbon-carbon bond formation [12].

Reaction conditions typically involve temperatures ranging from 50°C to 200°C, depending on the specific methylating system employed. The use of continuous flow reactors has been shown to improve safety and reduce reaction times while maintaining high yields [15].

Typical yields for methylation reactions range from 70% to 90%, with the efficiency being dependent on the catalyst system, reaction temperature, and the specific methylating agent employed. The process demonstrates excellent selectivity for alpha-methylation relative to the pyridine nitrogen [13] [14].

Industrial Production Techniques

Continuous Flow Synthesis

Continuous flow synthesis represents a transformative approach to the industrial production of 4-bromo-2-methoxy-6-methylpyridine, offering enhanced safety, improved efficiency, and better process control compared to traditional batch methods [16] [17].

The continuous flow approach involves the use of microreactor systems where reagents are continuously fed into a reaction channel, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This methodology enables the synthesis of pyridine derivatives under conditions that would be challenging or impossible in batch reactors [18] [19].

For the synthesis of 4-bromo-2-methoxy-6-methylpyridine, continuous flow systems can be employed for both the halogenation and methylation steps. The bromination reaction can be performed in a tubular reactor with controlled addition of bromine or NBS, while the methylation can be achieved using automated microreactor systems with precise temperature control [16] [17].

The advantages of continuous flow synthesis include enhanced heat transfer, improved mixing, reduced reaction volumes, and the ability to operate under superheated conditions. These systems also enable the implementation of multi-step reactions in a single, uninterrupted sequence without the need for intermediate isolation [16] [19].

Recent developments in continuous flow technology have included the integration of Bayesian optimization platforms for real-time process optimization. These systems can simultaneously optimize multiple objectives such as yield and production rate, leading to more efficient process development [17].

The implementation of continuous flow synthesis typically requires significant capital investment in specialized equipment, including microreactors, pumps, heat exchangers, and automated control systems. However, the operational advantages in terms of safety, efficiency, and scalability often justify the initial investment [16] [18].

Scalability Considerations

The scalability of 4-bromo-2-methoxy-6-methylpyridine production involves multiple technical and economic factors that must be carefully evaluated during the transition from laboratory to industrial scale [20] [21].

Key scalability considerations include reaction kinetics, heat transfer, mixing efficiency, and mass transfer limitations. As production scale increases, the surface-to-volume ratio of reaction vessels decreases, potentially leading to challenges in heat removal and temperature control. This is particularly critical for exothermic halogenation reactions where proper heat management is essential for safety and product quality [20] [22].

The selection of appropriate equipment for scale-up requires careful consideration of reaction requirements, throughput targets, and economic constraints. Stirred tank reactors are commonly employed for batch processes, while tubular reactors may be preferred for continuous operations. The choice between these systems depends on factors such as reaction kinetics, heat transfer requirements, and desired production capacity [20] [21].

Mass transfer considerations become increasingly important at larger scales, particularly for heterogeneous reactions involving solid catalysts or gas-liquid interfaces. The design of efficient mixing systems and the optimization of catalyst distribution are critical for maintaining reaction efficiency at industrial scale [20] [23].

Safety considerations are paramount in scale-up operations, particularly for reactions involving hazardous reagents such as bromine or strongly basic conditions. The implementation of comprehensive safety systems, including emergency shutdown procedures, containment systems, and monitoring equipment, is essential for safe operation at industrial scale [20] [22].

Economic factors play a crucial role in scalability decisions, including capital investment requirements, operational costs, and market demand projections. The optimization of production capacity to match market demand while maintaining economic viability requires careful analysis of multiple variables [24] [25].

Green Chemistry Approaches

The implementation of green chemistry principles in the industrial production of 4-bromo-2-methoxy-6-methylpyridine represents a growing trend toward more sustainable and environmentally responsible manufacturing processes [26] [27].

Green chemistry approaches focus on the reduction of hazardous substances, the use of renewable feedstocks, and the minimization of waste generation. For pyridine synthesis, this includes the development of bio-based production methods, the use of ionic liquids as environmentally benign solvents, and the implementation of atom-efficient reactions [28] [29].

The use of ionic liquids as both solvents and catalysts offers significant advantages in terms of environmental impact and process efficiency. These systems can provide improved reaction rates, enhanced selectivity, and reduced volatile organic compound emissions compared to traditional solvent systems [28] [27].

Water-based synthesis methods have been developed for pyridine derivatives, utilizing multicomponent reactions under aqueous conditions. These approaches minimize the use of organic solvents and reduce the environmental footprint of the production process [30] [27].

Biocatalytic methods for pyridine synthesis have shown promise for industrial application, utilizing enzymatic processes and fermentation techniques to produce pyridine derivatives from renewable feedstocks. These methods offer the potential for reduced environmental impact and improved sustainability [29] [25].

The integration of renewable energy sources and waste heat recovery systems in industrial pyridine production facilities represents another aspect of green chemistry implementation. These approaches can significantly reduce the overall carbon footprint of the manufacturing process [29] [25].

Purification and Isolation Methods

Crystallization Protocols

Crystallization represents a fundamental purification technique for 4-bromo-2-methoxy-6-methylpyridine, offering the ability to achieve high purity levels while maintaining cost-effectiveness for industrial applications [31] [32].

The crystallization process involves the controlled precipitation of the desired product from solution through manipulation of temperature, solvent composition, or concentration. For pyridine derivatives, crystallization can be achieved through various approaches, including cooling crystallization, antisolvent crystallization, and evaporative crystallization [31] [33].

Solvent selection is critical for effective crystallization, requiring consideration of solubility characteristics, crystal habit, and environmental impact. Common solvents for pyridine crystallization include ethanol, methanol, and various hydrocarbon solvents. The choice of solvent system can significantly impact crystal morphology, purity, and yield [32] [33].

The formation of inclusion complexes with various host molecules has been demonstrated as an effective method for purifying pyridine derivatives. These complexes can be formed through the interaction of the pyridine nitrogen with suitable host molecules, followed by thermal decomposition to recover the purified product [32] [34].

Fractional crystallization techniques can be employed to separate pyridine derivatives with similar physical properties. This approach involves the controlled crystallization of components with different solubilities, allowing for the isolation of individual compounds from complex mixtures [32] [34].

The optimization of crystallization conditions, including temperature profiles, seeding strategies, and agitation parameters, is essential for achieving consistent product quality and yield. Process analytical technology can be employed to monitor crystallization processes in real-time, enabling precise control of crystal size distribution and purity [33] [35].

Chromatographic Purification

Chromatographic purification techniques offer high-resolution separation capabilities for 4-bromo-2-methoxy-6-methylpyridine, enabling the achievement of analytical-grade purity levels [36] [37].

Column chromatography using silica gel or alumina as stationary phases provides effective separation of pyridine derivatives based on their polarity and adsorption characteristics. The choice of mobile phase composition, including solvent polarity and gradient profiles, can be optimized to achieve desired separation efficiency [36] [38].

Preparative high-performance liquid chromatography (HPLC) offers exceptional resolution for the purification of pyridine derivatives, particularly for the separation of closely related isomers. This technique enables the isolation of highly pure compounds suitable for analytical standards or pharmaceutical applications [37] [38].

Gas chromatography can be employed for both analytical and preparative applications, providing excellent separation efficiency for volatile pyridine derivatives. The use of capillary columns with appropriate stationary phases enables the resolution of complex mixtures with high precision [36] [38].

Counter-current chromatography represents a support-free liquid-liquid separation technique that can be particularly effective for the purification of pyridine derivatives. This method utilizes the differential partition of compounds between two immiscible liquid phases, enabling efficient separation without the use of solid supports [37].

The implementation of pH-zone-refining counter-current chromatography has been demonstrated for the separation of pyridine derivatives, utilizing the pH-dependent solubility characteristics of these compounds to achieve effective purification [37].

Quality Control Parameters

Quality control parameters for 4-bromo-2-methoxy-6-methylpyridine encompass a comprehensive range of analytical measurements designed to ensure product purity, identity, and consistency [39] [40].

Purity assessment is typically performed using gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS). These techniques provide quantitative determination of the target compound and identification of potential impurities [39] [40].

Identity confirmation involves the use of spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods provide definitive structural characterization and verification of molecular identity [39] [35].

Physical property measurements include determination of melting point, boiling point, density, and refractive index. These parameters serve as quality indicators and provide information about product consistency and purity [41] [42].

Water content determination is critical for pyridine derivatives, as water can affect chemical stability and reactivity. Karl Fischer titration or infrared spectroscopy can be employed for accurate water content measurement [43] [40].

Residual solvent analysis is performed using headspace gas chromatography to ensure compliance with pharmaceutical or industrial specifications. This analysis is particularly important for products intended for pharmaceutical applications [39] [40].